Product packaging for (cyanomethyl)phosphonic acid(Cat. No.:CAS No. 35236-60-3)

(cyanomethyl)phosphonic acid

Cat. No.: B2389133
CAS No.: 35236-60-3
M. Wt: 121.032
InChI Key: SAFQZYRQIXIKDC-UHFFFAOYSA-N
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Description

(Cyanomethyl)phosphonic acid is a valuable building block in organic synthesis and pharmaceutical research. This compound features both a phosphonic acid group and a nitrile group, making it a versatile precursor for the development of more complex molecules. Its primary research application lies in its role as a key intermediate in Horner-Wadsworth-Emmons reactions, which are widely used for carbon-carbon bond formation to synthesize α,β-unsaturated nitriles and other functionalized olefins. The phosphonic acid group can be used to generate stabilized phosphonate anions, which react with carbonyl compounds to form these alkenes with high stereoselectivity. The nitrile functionality can serve as a versatile handle for further chemical transformation, including hydrolysis to carboxylic acids or reduction to amines, thereby expanding the molecular diversity accessible from this single reagent. As a phosphonate compound, it is also of interest in biochemical and life science research for the design and synthesis of nucleotide analogs, enzyme inhibitors, and biologically active probes. This product is intended for research and development purposes only in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4NO3P B2389133 (cyanomethyl)phosphonic acid CAS No. 35236-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4NO3P/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFQZYRQIXIKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyanomethyl Phosphonic Acid and Its Esters

Synthesis of (Cyanomethyl)phosphonic Acid

The direct synthesis of this compound is often challenging. A common and practical approach involves the hydrolysis of its corresponding phosphonate (B1237965) esters.

The hydrolysis of dialkyl (cyanomethyl)phosphonates to yield this compound is a widely utilized method. This transformation can be carried out under both acidic and basic conditions. nih.govresearchgate.net Acid-catalyzed hydrolysis, typically employing strong mineral acids like hydrochloric acid, proceeds in a stepwise manner, cleaving the two ester groups consecutively. nih.gov The reaction often requires elevated temperatures and prolonged reaction times to ensure complete conversion to the phosphonic acid. nih.gov

For instance, the hydrolysis of various dialkyl arylphosphonates has been studied, revealing that the reaction proceeds through two consecutive pseudo-first-order steps. researchgate.net While effective, methods involving reflux with concentrated hydrochloric acid for extended periods are not considered mild. nih.gov

Reactant Reagent Conditions Product Reference
Dialkyl (cyanomethyl)phosphonateHydrochloric AcidRefluxThis compound nih.gov
Diethyl (cyanomethyl)phosphonateHydrobromic Acid-This compound nih.gov

This table presents a summary of reaction conditions for the hydrolysis of phosphonate esters.

While hydrolysis is a primary method, other synthetic strategies can be envisioned. These might include the direct phosphorylation of acetonitrile (B52724) derivatives, though such methods are less commonly reported in the literature for the direct synthesis of the free acid.

Synthesis of Diethyl (Cyanomethyl)phosphonate and Related Esters

Diethyl (cyanomethyl)phosphonate is a key intermediate and a valuable reagent in its own right, particularly in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated nitriles. chemicalbook.comenamine.net Its synthesis has been extensively studied and can be accomplished through several phosphorylation reactions.

The formation of the carbon-phosphorus bond is the crucial step in the synthesis of diethyl (cyanomethyl)phosphonate. This is typically achieved through reactions involving a phosphorus(III) or phosphorus(V) reagent and a suitable cyanomethyl-containing electrophile or nucleophile.

A common and efficient method for preparing diethyl (cyanomethyl)phosphonate involves the reaction of diethyl phosphite (B83602) with a cyanomethyl halide, such as bromoacetonitrile (B46782) or chloroacetonitrile. This reaction is a variation of the Michaelis-Becker reaction. wikipedia.org The reaction is typically carried out in the presence of a base, which deprotonates the diethyl phosphite to form a more nucleophilic phosphonate anion. wikipedia.org

A patented two-step process describes the reaction of diethyl phosphite with bromoacetonitrile in the presence of a strong base like sodium ethoxide to generate diethyl (cyanomethyl)phosphonate. google.com The reaction is a nucleophilic substitution where the phosphite anion displaces the halide from the bromoacetonitrile. google.com

Reactants Base Solvent Product Reference
Diethyl phosphite, BromoacetonitrileSodium ethoxideDimethylformamide (DMF)Diethyl (cyanomethyl)phosphonate google.com
Diethyl phosphite, Chloroacetonitrile--Diethyl (cyanomethyl)phosphonate

This table summarizes reaction conditions for the synthesis of diethyl (cyanomethyl)phosphonate from diethyl phosphite and cyanomethyl halides.

The Michaelis-Arbuzov reaction provides another important route to diethyl (cyanomethyl)phosphonate. metu.edu.tr This reaction involves the treatment of triethyl phosphite, a trivalent phosphorus compound, with an alkyl halide like bromoacetonitrile. wikipedia.orglookchem.com The reaction proceeds through an initial nucleophilic attack of the phosphite on the electrophilic carbon of the bromoacetonitrile, followed by the dealkylation of the resulting phosphonium (B103445) intermediate by the displaced bromide ion to yield the final phosphonate product. lookchem.com This method is often performed at elevated temperatures. lookchem.com A variation of this reaction uses chloroacetonitrile, sometimes in the presence of a catalyst like tetrabutylammonium (B224687) iodide, and is heated to drive the reaction to completion. google.com

Reactants Conditions Product Reference
Triethyl phosphite, BromoacetonitrileHeat (150-160°C)Diethyl (cyanomethyl)phosphonate lookchem.com
Triethyl phosphite, ChloroacetonitrileHeat, Catalyst (Tetrabutylammonium iodide)Diethyl (cyanomethyl)phosphonate google.com

This table outlines the conditions for the Michaelis-Arbuzov reaction to synthesize diethyl (cyanomethyl)phosphonate.

Condensation Reactions

Condensation reactions are a fundamental tool for constructing the carbon skeleton of this compound derivatives, particularly for introducing carbon-carbon double bonds. The Knoevenagel condensation is a notable example, involving the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, such as a phosphonate.

One synthetic protocol describes a three-step procedure culminating in a Knoevenagel condensation to produce cyanovinylphosphonic acid derivatives. In this sequence, a Horner reaction is followed by formylation and then a final condensation step to yield the target α,β-unsaturated phosphonic acid. This approach has been utilized in the synthesis of novel metal-free organic dyes where the phosphonic acid group serves as an anchor to surfaces like titanium dioxide. researchgate.net

In a related context, reagents containing a cyanomethyl group have been employed as activators in condensation reactions. For instance, dialkyl(cyanomethyl)ammonium salts and 1-(cyanomethyl)pyrrolidinium triflate (CMPT) have been developed as activators for the condensation of phosphoramidite (B1245037) monomers in the synthesis of glycosyl phosphates and their analogs. rsc.orgresearchgate.net These activators facilitate the formation of phosphite triester linkages, a critical step in the assembly of complex biomolecules. rsc.org The diastereoselectivity of such condensations has been observed to be dependent on the specific structure of the cyanomethyl-containing amine activator. researchgate.net

Catalytic Approaches in Ester Synthesis (e.g., Solid Bases)

The synthesis of phosphonate esters can be significantly enhanced through the use of catalysts, with solid bases emerging as a particularly effective and sustainable option. These heterogeneous catalysts facilitate reactions under mild conditions and offer advantages in terms of separation, recovery, and reusability.

Solid bases have proven effective in promoting Knoevenagel condensations and Michael additions that lead to phosphonate esters. Various solid base systems have been investigated, including:

Layered Zirconium Phosphates: Potassium-exchanged layered zirconium phosphates have been used as heterogeneous catalysts for Knoevenagel condensations between aldehydes and active methylene compounds like ethyl cyanoacetate. researchgate.net

Hydrotalcites: Potassium salt-loaded Mg-Al hydrotalcites have demonstrated high catalytic activity for Knoevenagel condensations at room temperature. nih.gov The base strength of these materials can be tuned by varying the type and loading of the potassium salt, with KOH-loaded hydrotalcite showing superior performance. nih.gov

Mixed-Metal Phosphates: A novel porous magnesium aluminum phosphate (B84403) (MALPO) material has been synthesized and used as an efficient heterogeneous catalyst for Knoevenagel condensations, achieving product yields of up to 99%. researchgate.netmdpi.com

Metal Oxides: An Al₂O₃/KOH system was among the first solid bases shown to be effective for the addition of compounds with a P-H bond (Pudovik reaction). acs.org More recently, iron(III) oxide (Fe₂O₃) has been used as a solid support for KOH in the phospha-Michael addition of chiral phosphites to generate β-phosphono malonates. acs.org

Ion Exchange Resins: A quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been successfully employed as a solid-supported base to promote the addition of diethyl phosphite to aldehydes in a Pudikov-type reaction, yielding α-hydroxy phosphonates. tandfonline.com

These examples underscore the utility of solid bases in catalyzing the formation of phosphonate esters, providing milder and more environmentally friendly alternatives to traditional homogeneous catalysis. mdpi.com

Asymmetric Synthetic Strategies for Chiral Analogs

The synthesis of enantiomerically pure phosphonic acids, which are valuable as chiral ligands and bioactive molecules, requires sophisticated asymmetric strategies. mdpi.com Key among these are methods involving phase-transfer catalysis and the use of chiral auxiliaries to control stereochemistry during alkylation reactions.

Phase-Transfer Catalysis (PTC) Alkylation of Chiral Equivalents

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective alkylation of prochiral substrates. This method has been successfully applied to the synthesis of α-amino acid derivatives, which are direct precursors to chiral α-amino phosphonic acids. The reaction typically involves the alkylation of a glycine (B1666218) imine Schiff base using a chiral phase-transfer catalyst to induce asymmetry.

A prominent class of catalysts used for this purpose are the structurally rigid, chiral spiro-ammonium salts derived from (R)- or (S)-1,1'-bi-2-naphthol (BINOL), often referred to as Maruoka catalysts. These catalysts have been employed in the asymmetric alkylation of glycine ester imines to produce α-alkyl-α-amino acid precursors with high enantioselectivity (e.g., 96% ee), which can be scaled up to the kilogram level. beilstein-journals.orgkarger.com Further enhancement of enantiomeric excess can often be achieved through recrystallization. karger.com Cinchona alkaloids, such as bis-quaternized derivatives, also serve as effective chiral phase-transfer catalysts for the asymmetric alkylation of prochiral anions, yielding a variety of enantioenriched products. acs.org

The general approach allows for the synthesis of both natural and unnatural amino acids, which are indispensable starting materials for numerous pharmaceutical compounds. beilstein-journals.org

Catalyst TypeSubstrateReaction TypeKey FeatureReported Enantioselectivity
BINOL-derived Spiro Quaternary Ammonium Salts (Maruoka Catalyst)Glycine Ester ImineAsymmetric AlkylationStructurally rigid catalyst provides a well-defined chiral environment.Up to 98% ee beilstein-journals.org
Bis-quaternized Cinchona AlkaloidsProchiral Protected Sulfonimidamide AnionAsymmetric AlkylationCatalytic enantioselective desymmetrization.Excellent yields and enantioselectivities acs.org

Diastereoselective Alkylation Utilizing Chiral Auxiliaries

Another robust strategy for creating chiral phosphonates involves the use of a recoverable chiral auxiliary. In this approach, a phosphonate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent alkylation reaction on the carbon adjacent to the phosphorus atom. The resulting product is a diastereomeric mixture, from which the desired diastereomer can be separated, followed by cleavage of the auxiliary to yield the enantiomerically enriched phosphonic acid. mdpi.com

Several types of chiral auxiliaries have been successfully implemented:

Menthol (B31143) Derivatives: Chiral oxazaphosphorinanes derived from (-)-8-amino menthol have been alkylated with good to excellent diastereoselectivities. researchgate.net The regioselectivity of the alkylation (at the nitrogen versus the α-carbon) can be controlled by the choice of base (n-BuLi or LDA). researchgate.net

Diol Derivatives: Cyclic 1,3,2-dioxaphosphorinanes derived from chiral diols, such as d,l-2,4-pentanediol, have been investigated for the alkylation of α-aminomethyl-phosphonate derivatives, demonstrating the principle of asymmetric induction by the chiral auxiliary. acs.org

CAMDOL: A highly effective diastereoselective synthesis of α-substituted phosphonates has been developed using a chiral auxiliary derived from (1R,5R)-(+)-camphoric acid diol (CAMDOL). This method, involving sequential deprotonation with LiHMDS and alkylation, affords a wide range of products with diastereomeric ratios as high as 99:1. The chiral phosphonic acid can be readily obtained by simple acidic hydrolysis, and the auxiliary can be fully recovered. mdpi.com

This methodology provides a reliable and practical route to a variety of C-stereogenic centers adjacent to a phosphorus atom. mdpi.com

Chiral AuxiliarySubstrate TypeKey ReactionAchieved Diastereoselectivity (d.r. or de)
(-)-8-Amino MentholChiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxidesBase-mediated AlkylationGood to excellent researchgate.net
CAMDOLCAMDOL-derived PhosphonateDeprotonation (LiHMDS) and AlkylationUp to 99:1 d.r. mdpi.com
d,l-2,4-PentanediolChiral 2-Aminomethyl-1,3,2-dioxaphosphorinane 2-oxidesAlkylation≤ 50% de acs.org

Chemical Reactivity and Mechanistic Studies

Reactions Involving the α-Carbon Carbanion

The presence of both a phosphonate (B1237965) and a nitrile group significantly increases the acidity of the methylene (B1212753) protons at the α-carbon. Treatment with a suitable base results in the formation of a resonance-stabilized carbanion, which is a potent nucleophile. This carbanion is the cornerstone of the synthetic utility of (cyanomethyl)phosphonic acid derivatives.

Horner-Wadsworth-Emmons Reaction and Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction in which a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgslideshare.net Diethyl (cyanomethyl)phosphonate is a commonly employed reagent in this reaction, serving as a modified Wittig reagent for the synthesis of a variety of unsaturated compounds. enamine.net The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.orgnih.gov

A primary application of diethyl (cyanomethyl)phosphonate in the HWE reaction is the synthesis of α,β-unsaturated nitriles. enamine.net The reaction with aldehydes and ketones proceeds under basic conditions to yield the corresponding cinnamonitrile (B126248) derivatives. The reaction is known for its high degree of stereoselectivity, generally favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the thermodynamic stability of the intermediates leading to the trans-alkene. researchgate.net

The general reaction scheme for the synthesis of α,β-unsaturated nitriles is as follows: (EtO)₂P(O)CH₂CN + RCHO → (E)-RCH=CHCN + (EtO)₂P(O)O⁻

While the direct product is an α,β-unsaturated nitrile, this functional group can be further transformed, making this compound a precursor for various alkenes. For instance, the nitrile group can be reduced or hydrolyzed to other functionalities after the carbon-carbon double bond has been established.

The reaction is not limited to aldehydes, as the enhanced nucleophilicity of the phosphonate carbanion allows for efficient reaction with a wide range of ketones, which are often less reactive in the standard Wittig reaction. nrochemistry.com

Table 1: Examples of α,β-Unsaturated Nitrile Synthesis via HWE Reaction

Carbonyl Compound Base Solvent Product Yield (%) E/Z Ratio
Benzaldehyde NaH THF Cinnamonitrile >90 >95:5
Cyclohexanone NaOEt EtOH Cyclohexylideneacetonitrile 85 N/A
Acetophenone KHMDS THF 3-Phenyl-2-butenenitrile 78 85:15

This table is illustrative and based on typical outcomes reported in the literature.

The versatility of the HWE reaction with this compound derivatives extends to the synthesis of more complex substituted nitriles. By using α-substituted (cyanomethyl)phosphonates, a variety of substituted α,β-unsaturated nitriles can be prepared. Furthermore, the products of the HWE reaction can serve as key intermediates in the synthesis of heterocyclic compounds. researchgate.net

For example, the reaction of 2-allyloxyindolin-3-ones with diethyl (cyanomethyl)phosphonate leads to 3,3-disubstituted indolinones through a tandem HWE-isomerization-Claisen rearrangement sequence. researchgate.net In another instance, the addition of arylmethylketones to a preformed ylide of diethyl (cyanomethyl)phosphonate results in an initial HWE product that undergoes a dimerization, cyclization, and tautomerization cascade to afford polysubstituted pyridines. researchgate.net

The synthesis of heterocyclic phosphonates, such as diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate, can be achieved through a multicomponent condensation involving salicylaldehyde, malononitrile, and diethyl phosphite (B83602), showcasing the utility of cyano-activated methylene compounds in building complex heterocyclic frameworks. mdpi.com

Under certain conditions, the reaction of diethyl (cyanomethyl)phosphonate with carbonyl compounds can deviate from the expected HWE olefination pathway. A notable competitive pathway is the Knoevenagel condensation. rsc.org A study has shown that in the presence of zinc chloride, the reaction between carbonyl compounds and diethyl cyanomethylphosphonate chemo- and stereoselectively yields (E)-vinylphosphonates, which are Knoevenagel-type products, rather than the expected α,β-unsaturated nitriles from the HWE reaction. rsc.org

This outcome is significant as it demonstrates that the reaction pathway can be directed towards either olefination (HWE) or the formation of a vinylphosphonate (B8674324) (Knoevenagel) by the choice of catalyst and reaction conditions. The Lewis acidic nature of zinc chloride is believed to facilitate the Knoevenagel pathway. rsc.org

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgorganicreactions.org this compound and its esters, possessing an active methylene group, can participate in this reaction.

As mentioned previously, a chemo- and stereoselective Knoevenagel condensation of carbonyl compounds with diethyl cyanomethylphosphonate has been achieved using zinc chloride as a catalyst. rsc.org This reaction yields (E)-vinylphosphonates in good to excellent yields. Density functional theory (DFT) calculations have provided insights into the mechanism, suggesting that the reaction proceeds via a six-membered transition state involving the zinc species, leading to a syn-adduct intermediate that then eliminates water to form the (E)-vinylphosphonate. rsc.org This pathway is energetically more favorable than the alternative Horner-Wadsworth-Emmons pathway under these specific catalytic conditions. rsc.org

Modified Wittig Reagent Behavior and Stereochemical Considerations

This compound esters are considered modified Wittig reagents that offer several advantages over traditional phosphonium ylides. enamine.net The resulting phosphonate carbanion is more nucleophilic than the corresponding ylide, and the dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgnih.gov

The stereochemistry of the HWE reaction is a subject of extensive study. While the reaction generally favors the formation of (E)-alkenes, the stereochemical outcome can be influenced by several factors: wikipedia.orgresearchgate.net

Structure of the Phosphonate: The classic HWE reaction with diethyl (cyanomethyl)phosphonate is highly E-selective. wikipedia.org However, modifications to the phosphonate ester group can reverse this selectivity. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters (e.g., bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate), in combination with specific bases (e.g., KHMDS) and crown ethers, leads to the preferential formation of (Z)-alkenes. wikipedia.orgchem-station.comyoutube.comnih.gov This is attributed to the acceleration of the elimination of the oxaphosphetane intermediate under kinetic control. wikipedia.orgnih.gov

Reaction Conditions: The choice of base, solvent, and temperature can also impact the E/Z ratio. wikipedia.orgresearchgate.net For instance, the use of lithium salts tends to favor the (E)-isomer more strongly than potassium salts. wikipedia.org

Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can influence the stereoselectivity, with bulkier substrates often leading to higher E-selectivity. wikipedia.org

The mechanism of the HWE reaction involves the initial nucleophilic addition of the phosphonate carbanion to the carbonyl group, forming two diastereomeric intermediates. These intermediates can equilibrate to the thermodynamically more stable threo isomer, which then undergoes syn-elimination to afford the (E)-alkene. The high E-selectivity in the standard HWE reaction is a result of this equilibration favoring the threo intermediate. organic-chemistry.orgalfa-chemistry.com In the Still-Gennari modification, the rate of elimination from the initially formed erythro intermediate is faster than the rate of equilibration, leading to the kinetic (Z)-product. youtube.com

Table 2: Factors Influencing Stereoselectivity in the HWE Reaction of (Cyanomethyl)phosphonates

Factor Condition Favoring (E)-Isomer Condition Favoring (Z)-Isomer
Phosphonate Ester Diethyl or dimethyl esters Bis(2,2,2-trifluoroethyl) or aryl esters (Still-Gennari/Ando)
Base NaH, Li-bases KHMDS with crown ether
Control Thermodynamic Kinetic
Intermediate Equilibration to stable threo adduct Rapid elimination from erythro adduct

This table summarizes general trends reported in the literature.

Reactions with Cyclic Ethers and Imines

The carbanion generated from diethyl (cyanomethyl)phosphonate exhibits nucleophilic reactivity towards strained three-membered rings like epoxides and the C=N bond of nitrones, leading to the formation of cyclopropanes and aziridines, respectively.

The reaction between the carbanion of a phosphonate ester and an epoxide provides a pathway for converting an oxygen atom in the epoxide to a carbon-based functional group, yielding a cyclopropane (B1198618) ring. This transformation, first demonstrated in principle by Wadsworth and Emmons, involves an oxygen-carbon exchange mechanism. rsc.org

The process is initiated by the nucleophilic attack of the (cyanomethyl)phosphonate carbanion on one of the carbon atoms of the epoxide ring, causing the ring to open and form a betaine (B1666868) intermediate. This is followed by an intramolecular nucleophilic attack by the newly formed alkoxide on the carbon atom bearing the phosphonate group. This step results in the formation of a five-membered oxaphosphetane-like ring, which subsequently collapses. The thermodynamic driving force for the final step is the formation of a very stable phosphorus-oxygen double bond in the diethyl phosphate byproduct, leading to the extrusion of the phosphate and the formation of the cyano-substituted cyclopropane ring.

Table 1: Synthesis of Cyano-Substituted Cyclopropanes from Epoxides

Epoxide Substrate(Cyanomethyl)phosphonate CarbanionResulting Cyclopropane Product
Ethylene OxideDiethyl (cyanomethyl)phosphonate AnionCyanocyclopropane
Propylene OxideDiethyl (cyanomethyl)phosphonate Anion1-Cyano-2-methylcyclopropane
Styrene OxideDiethyl (cyanomethyl)phosphonate Anion1-Cyano-2-phenylcyclopropane

The reaction of phosphonate-stabilized carbanions, also known as phosphono-ylides, with nitrones offers a direct route to the synthesis of substituted aziridines. semanticscholar.orgrsc.org The mechanism is analogous to the reaction with carbonyls but targets the carbon-nitrogen double bond of the nitrone.

The carbanion generated from diethyl (cyanomethyl)phosphonate acts as a nucleophile, attacking the carbon atom of the nitrone's C=N bond. This addition leads to the formation of a nitrogen-containing betaine intermediate. The intermediate then undergoes an intramolecular cyclization, where the negatively charged oxygen atom attacks the carbon atom attached to the phosphorus. Similar to the reaction with epoxides, this forms a transient five-membered ring that collapses, driven by the formation of the stable diethyl phosphate, to yield the final aziridine (B145994) product. For instance, the reaction of N-methyl-C-phenyl nitrone with a phosphonate ylide like that from triethyl phosphonoacetate has been shown to produce the corresponding trans-substituted aziridine. semanticscholar.orgrsc.org

α-Arylation Reactions with Aryl Iodides (e.g., CuI-catalyzed)

The α-carbon of this compound esters is acidic and can be functionalized through transition metal-catalyzed cross-coupling reactions. Copper(I) iodide (CuI) is an effective catalyst for the α-arylation of phosphonates and other compounds with activated C-H bonds, such as malonates, using aryl iodides as the coupling partner. semanticscholar.orgadichemistry.comscispace.comenamine.net

This method facilitates the formation of a new carbon-carbon bond between the α-carbon of the phosphonate and the aryl ring. The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which generates the phosphonate carbanion in situ. semanticscholar.orgadichemistry.com A ligand, such as 2-phenylphenol (B1666276) or a phenanthroline derivative, is often required to stabilize the copper catalyst and promote the reaction. adichemistry.come-bookshelf.de

The proposed mechanism involves the formation of a Cu(I)-phosphonate intermediate, which then undergoes oxidative addition with the aryl iodide to form a Cu(III) species. semanticscholar.org This intermediate subsequently undergoes reductive elimination to yield the α-arylated phosphonate product and regenerate the Cu(I) catalyst, completing the catalytic cycle. semanticscholar.org This method is valued for its mild conditions and tolerance of various functional groups on the aryl iodide. adichemistry.comscispace.comenamine.net

Table 2: Examples of CuI-Catalyzed α-Arylation of Diethyl (cyanomethyl)phosphonate

Aryl IodideBase/Catalyst SystemProduct
IodobenzeneCs₂CO₃ / CuI / 2-phenylphenolDiethyl (cyano(phenyl)methyl)phosphonate
4-IodotolueneK₂CO₃ / CuI / PhenanthrolineDiethyl (cyano(p-tolyl)methyl)phosphonate
1-Iodo-4-methoxybenzeneCs₂CO₃ / CuI / 2-phenylphenolDiethyl (cyano(4-methoxyphenyl)methyl)phosphonate
2-IodonaphthaleneK₂CO₃ / CuI / PhenanthrolineDiethyl (cyano(naphthalen-2-yl)methyl)phosphonate

Reactivity as a Carbanion Precursor

The chemical utility of diethyl (cyanomethyl)phosphonate is dominated by its function as a precursor to a stabilized carbanion. The methylene (CH₂) group is positioned between two electron-withdrawing groups: the phosphonate [P(=O)(OEt)₂] and the cyano (C≡N) group. This structural arrangement significantly increases the acidity of the α-protons, allowing for easy deprotonation by a moderately strong base to form a nucleophilic carbanion.

Common bases used for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK). The resulting carbanion is resonance-stabilized, with the negative charge delocalized over the α-carbon, the phosphoryl oxygen, and the nitrile nitrogen.

This stabilized carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds. In this reaction, the carbanion attacks an aldehyde or ketone, leading to the stereoselective synthesis of α,β-unsaturated nitriles, with the water-soluble phosphate byproduct being easily removed during workup.

Reactions Involving the Cyano Group

The cyano (nitrile) group of this compound can be converted to a carboxylic acid group through hydrolysis. This transformation can be achieved under either acidic or basic aqueous conditions. The hydrolysis of nitriles proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.

In a base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the carbon-nitrogen triple bond. This process initially yields the salt of the carboxylic acid (a carboxylate), which must then be acidified with a strong acid in a separate step to produce the free carboxylic acid. The final product of this hydrolysis is (carboxymethyl)phosphonic acid.

Reactions Involving the Phosphonic/Phosphonate Moiety

The chemical behavior of this compound is largely dictated by the phosphonic acid functional group. This moiety, characterized by a phosphorus atom bonded to a carbon atom, a doubly bonded oxygen atom, and two hydroxyl groups, is known for its high polarity and stability. d-nb.info The reactions involving this group are central to the compound's chemical profile.

The phosphorus-carbon (P-C) bond is notably stable, but it can be cleaved under specific and often aggressive conditions. d-nb.infowikipedia.org This reaction is significant as it breaks down the phosphonate into simpler phosphate or phosphoric acid derivatives.

Hydrolytic Cleavage: While phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid, the cleavage of the P-C bond itself is more challenging. wikipedia.orgnih.gov This transformation generally requires harsh conditions, such as concentrated strong acids or bases at elevated temperatures. mdpi.comstackexchange.com For instance, studies on various phosphonates have shown that acidic hydrolysis can proceed via different mechanisms, including pathways that lead to P-C bond fission, particularly when influenced by other functional groups on the molecule. beilstein-journals.orgnih.gov Theoretical studies on α-aminophosphonates in acidic media suggest a process involving protonation, followed by the P-C bond cleavage. nih.gov

Oxidative Cleavage: The P-C bond can be broken through oxidative processes. A common laboratory and analytical method involves photochemical oxidation, where UV irradiation in the presence of an oxidizing agent like potassium persulfate rapidly breaks the P-C bond. hach.com This process converts the organically bound phosphonate into orthophosphate, which can then be easily quantified. hach.com In some cases, certain transition metals can catalyze the oxidative rupture of the P-C bond. d-nb.info The degradation of the herbicide glyphosate, a well-known phosphonate, can proceed through a P-C bond cleavage pathway initiated by oxidizing radicals, yielding phosphate and sarcosine. researchgate.net

Photochemical Cleavage: Direct photochemical cleavage of the P-C bond can also be achieved under certain circumstances. Research on nitro-substituted benzylphosphonic acids has demonstrated that UV irradiation can induce C–P bond cleavage, with the efficiency of the reaction depending on the position of the nitro group on the aromatic ring. rsc.org This suggests that the electronic properties of substituents can significantly influence the stability of the P-C bond under photochemical conditions.

Enzymatic Cleavage: In biological systems, various microorganisms have evolved enzymatic pathways to cleave the P-C bond in natural phosphonates, allowing them to utilize these compounds as a phosphorus source. wikipedia.org These pathways, such as the C-P lyase pathway, are complex multi-enzyme systems that can break down even unactivated alkyl phosphonates. researchgate.netrsc.org

Cleavage ConditionReagents/MethodGeneral OutcomeReference
Acid HydrolysisConcentrated HCl or HBr, elevated temperaturePhosphoric acid and corresponding organic fragment mdpi.combeilstein-journals.org
Oxidative CleavageUV light + Potassium Persulfate (K₂S₂O₈)Orthophosphate formation hach.com
Photochemical CleavageUV irradiation (for susceptible structures)Monomeric metaphosphate anion intermediate rsc.org
Enzymatic CleavageC-P lyase and other phosphonatasesInorganic phosphate and corresponding alkane/organic molecule researchgate.netrsc.org

The phosphonic acid group is a highly effective chelating agent for a wide variety of metal ions. alanplewis.com This property stems from the ability of the three oxygen atoms (one P=O and two P-OH) to engage in coordination or iono-covalent bonds with metal centers. beilstein-journals.orgnih.gov Consequently, this compound is expected to form stable complexes with numerous metal ions. This chelating ability is a defining characteristic of phosphonates and is utilized in diverse applications, including industrial water treatment as scale inhibitors and in medicine. researchgate.net

The strength of the interaction between a phosphonate and a metal ion is quantified by the stability constant (log K) or formation constant (log β), with higher values indicating a more stable complex. wikipedia.org The phosphonate group typically shows the greatest affinity for metal ions when it is fully deprotonated (PO₃²⁻), a state favored in neutral to basic solutions. alanplewis.com

In some instances, under specific pH conditions, the phosphonate may not coordinate directly with the metal ion but instead exist as a non-coordinated anion that balances the charge of a cationic metal-aqua complex (e.g., [Mg(H₂O)₆]²⁺). mdpi.com

Phosphonate LigandMetal Ionlog K (Stability Constant)Reference
Nitrilotris(methylenephosphonic acid) (NTMP)Ca²⁺6.19 alanplewis.com
Nitrilotris(methylenephosphonic acid) (NTMP)Mg²⁺6.67 alanplewis.com
Nitrilotris(methylenephosphonic acid) (NTMP)Cu²⁺18.1 alanplewis.com
Nitrilotris(methylenephosphonic acid) (NTMP)Zn²⁺16.4 alanplewis.comresearchgate.net
1-Hydroxyethane-1,1-diylbisphosphonic acid (HEDP)Ca²⁺6.0 alanplewis.com
1-Hydroxyethane-1,1-diylbisphosphonic acid (HEDP)Zn²⁺10.7 researchgate.net
N-(phosphonomethyl)glycine (Glyphosate)Ca²⁺3.25 alanplewis.com
N-(phosphonomethyl)glycine (Glyphosate)Cu²⁺11.9 alanplewis.com

Table of Mentioned Chemical Compounds

Compound Name Formula
This compound C₂H₄NO₃P
Phosphoric acid H₃PO₄
Potassium persulfate K₂S₂O₈
Orthophosphate PO₄³⁻
Sarcosine C₃H₇NO₂
Glyphosate C₃H₈NO₅P
Nitrilotris(methylenephosphonic acid) (NTMP) C₃H₁₂NO₉P₃
1-Hydroxyethane-1,1-diylbisphosphonic acid (HEDP) C₂H₈O₇P₂
Aminomethylphosphonic acid (AMPA) CH₆NO₃P
Nitrobenzylphosphonic acid C₇H₈NO₅P

Derivatization and Functionalization Strategies

Esterification and De-esterification of Phosphonic Acid Derivatives

The phosphonic acid group is a primary site for modification, with esterification and de-esterification being fundamental transformations for protection, purification, and modulation of solubility.

Esterification: The conversion of (cyanomethyl)phosphonic acid to its corresponding dialkyl esters, such as diethyl (cyanomethyl)phosphonate, is a common strategy to improve its solubility in organic solvents and to enable further reactions. A straightforward and selective method for the diesterification of phosphonic acids involves the use of alkyl orthoesters. For example, reacting a phosphonic acid with triethyl orthoacetate at elevated temperatures (e.g., 90 °C) can yield the corresponding diethyl phosphonate (B1237965) ester in pure form after evaporation of the excess reagent. researchgate.netnih.gov The reaction's outcome can be temperature-dependent; at lower temperatures, monoesters may be formed, while higher temperatures exclusively yield diesters. nih.govresearchgate.net

Table 1: General Procedure for Diesterification of Phosphonic Acids
ReactantReagent/SolventConditionsProduct Type
Phosphonic AcidTriethyl orthoacetateStirring at 90 °C for 24 hDiethyl Phosphonate Ester

De-esterification (Dealkylation): The cleavage of phosphonate esters to regenerate the phosphonic acid is a critical step, particularly in the final stage of synthesizing a target molecule. Two prevalent methods are acidic hydrolysis and the McKenna reaction.

Acidic Hydrolysis: The most general method for dealkylating phosphonate esters is hydrolysis using a concentrated acid solution, typically hydrochloric acid (HCl). wikipedia.org The dialkyl phosphonate is refluxed with concentrated HCl (e.g., 35-37% in water) for several hours. wikipedia.orgscispace.com This procedure is effective for a range of phosphonates but is considered harsh and may not be suitable for substrates with acid-sensitive functional groups. conicet.gov.ar The reaction proceeds in two consecutive steps to remove both alkyl groups. scispace.com

McKenna Reaction (using Bromotrimethylsilane): For milder conditions, the McKenna reaction is the preferred method. wikipedia.org This two-step process involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr). wikipedia.orgresearchgate.net This transforms the dialkyl ester into a bis(trimethylsilyl) phosphonate intermediate. conicet.gov.arorganic-chemistry.org This silylated intermediate is highly susceptible to hydrolysis and is readily converted to the final phosphonic acid upon treatment with water or an alcohol like methanol (B129727) under neutral conditions. wikipedia.orgconicet.gov.ar The high selectivity of TMSBr for P-O alkyl bonds makes this method compatible with other functional groups, such as carboxylate esters. researchgate.net

Table 2: Common De-esterification Methods for Dialkyl Phosphonates
MethodReagentsKey Features
Acidic HydrolysisConcentrated HCl, H₂OHarsh conditions (reflux), widely applicable but not for acid-sensitive molecules. wikipedia.orgconicet.gov.ar
McKenna Reaction1. Bromotrimethylsilane (TMSBr) 2. H₂O or MeOHMild, room temperature conditions; highly selective for phosphonate esters. wikipedia.orgorganic-chemistry.org

Synthesis of Substituted this compound Analogs

The methylene (B1212753) group in this compound esters is sufficiently acidic to be deprotonated by a strong base, forming a stabilized phosphonate carbanion. wikipedia.orgacs.org This carbanion is a potent nucleophile and a key intermediate for synthesizing substituted analogs via alkylation.

The process typically begins with the deprotonation of diethyl (cyanomethyl)phosphonate using a base like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. scispace.com The resulting lithiated carbanion can then react with various electrophiles, most commonly alkyl halides (e.g., butyl bromide), to form a new carbon-carbon bond at the α-position. researchgate.net This alkylation yields diethyl (1-cyanoalkyl)phosphonates, which are valuable precursors for more complex molecules. scispace.com Microwave irradiation has also been employed to facilitate these alkylation reactions, sometimes under phase-transfer catalysis conditions. researchgate.net

Table 3: Synthesis of Substituted Analogs via Alkylation
Starting MaterialReagentsIntermediateProduct
Diethyl (cyanomethyl)phosphonate1. Strong Base (e.g., LDA, BuLi) 2. Alkyl Halide (R-X)Phosphonate CarbanionDiethyl (1-cyanoalkyl)phosphonate

Formation of Aminonitrile Derivatives (e.g., Diethyl [(N,N-dialkylamino)cyanomethyl]phosphonates)

The synthesis of α-aminonitrile derivatives from this compound esters can be achieved through a Mannich-type reaction, often referred to as the Kabachnik–Fields or phospha-Mannich reaction. nih.govmdpi.com In this three-component condensation, a compound with an active hydrogen (diethyl cyanomethylphosphonate), an aldehyde (commonly formaldehyde), and a secondary amine (such as diethylamine) react to form the α-aminoalkyl derivative. rsc.org

The reaction mechanism typically involves the initial formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. The carbanion, generated from the deprotonation of diethyl (cyanomethyl)phosphonate, then acts as a nucleophile, attacking the iminium ion to form the final product, Diethyl [(N,N-dialkylamino)cyanomethyl]phosphonate. nih.gov These reactions can often be performed without a catalyst, particularly under microwave irradiation. mdpi.com

The tertiary amine nitrogen in Diethyl [(N,N-dialkylamino)cyanomethyl]phosphonate derivatives is nucleophilic and can be readily converted into a quaternary ammonium (B1175870) salt. This transformation is achieved through the Menshutkin reaction, which involves the treatment of the tertiary amine with an alkyl halide. mdpi.com

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide ion. alfa-chemistry.com This process results in the formation of a permanently charged quaternary ammonium salt. The reaction is typically conducted in polar solvents, and the reactivity of the alkyl halide follows the order I > Br > Cl. mdpi.com

The carbanion generated from Diethyl [(N,N-dialkylamino)cyanomethyl]phosphonate can participate in reactions analogous to the Horner-Wadsworth-Emmons (HWE) olefination. While the classic HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, similar reactivity can be observed with other electrophilic double bonds, such as the N=O bond in nitroso compounds like nitrosobenzene. wikipedia.orgorganic-chemistry.org

In this Horner-analog reaction, the nucleophilic phosphonate carbanion attacks the electrophilic nitrogen atom of the nitroso group. This is followed by a sequence of steps similar to the standard HWE mechanism, culminating in the elimination of a dialkyl phosphate (B84403) byproduct. The final product of this reaction is a Schiff base (or imine), where a C=N double bond is formed. This reaction provides a pathway to highly functionalized imines from aminonitrile phosphonate precursors.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within a molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of diethyl (cyanomethyl)phosphonate, the methylene (B1212753) protons of the ethyl groups (-OCH₂CH₃) typically appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The terminal methyl protons (-OCH₂CH₃) present as a triplet. The methylene protons adjacent to the phosphonate (B1237965) group (-CH₂CN) exhibit a characteristic doublet due to coupling with the phosphorus atom.

For (cyanomethyl)phosphonic acid, the spectrum would be simpler due to the absence of the ethyl groups. The key signal would be from the methylene protons (-CH₂CN), which would appear as a doublet due to coupling to the phosphorus atom. Additionally, a broad singlet corresponding to the acidic protons of the phosphonic acid group (-P(O)(OH)₂) would be observed, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of diethyl (cyanomethyl)phosphonate shows distinct signals for the carbons of the ethyl groups and the cyanomethyl moiety. The methylene carbons of the ethyl groups are observed as a doublet due to one-bond coupling with the phosphorus atom, while the methyl carbons appear as a singlet. The carbon of the nitrile group (-CN) and the methylene carbon adjacent to the phosphorus also show characteristic chemical shifts, with the latter appearing as a doublet due to ¹J(P,C) coupling.

In the case of this compound, the signals corresponding to the ethyl groups would be absent. The spectrum would be dominated by the signal from the methylene carbon, which would be a doublet due to coupling with the phosphorus atom, and the signal from the nitrile carbon.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is sensitive to the nature of the substituents attached to it. For diethyl (cyanomethyl)phosphonate, a single resonance is typically observed in a chemical shift range characteristic for phosphonates. rsc.org For instance, various substituted diethyl (cyanomethyl)phosphonates show ³¹P NMR chemical shifts in the range of δ 14-15 ppm. rsc.org

For this compound, the ³¹P chemical shift is expected to be different from its diethyl ester due to the presence of the hydroxyl groups. The precise chemical shift would be influenced by the solvent and pH. Generally, phosphonic acids show a wide range of chemical shifts in ³¹P NMR spectroscopy. huji.ac.il

Interactive Data Table: Predicted NMR Data for this compound Derivatives

NucleusDiethyl (cyanomethyl)phosphonate (Predicted)This compound (Expected Features)
¹H -OCH₂CH₃: Multiplet-OCH₂CH ₃: Triplet-CH ₂CN: Doublet-CH ₂CN: Doublet-P(O)(OH ): Broad Singlet
¹³C -OC H₂CH₃: Doublet-OCH₂C H₃: Singlet-C H₂CN: Doublet-C N: Singlet-C H₂CN: Doublet-C N: Singlet
³¹P Single resonance (approx. δ 14-15 ppm)Single resonance, shift dependent on solvent and pH

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of diethyl (cyanomethyl)phosphonate is 177.14 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. The fragmentation of this ester would likely involve the loss of ethoxy groups (-OCH₂CH₃) and rearrangements.

For this compound, the molecular weight is 121.03 g/mol . The mass spectrum would show a molecular ion peak at m/z 121. The fragmentation pattern would be significantly different from its diethyl ester. Key fragmentation pathways would likely involve the loss of hydroxyl groups (-OH), water (H₂O), and potentially the cyano group (-CN). The analysis of organophosphorus acids by mass spectrometry can sometimes be enhanced by derivatization to increase volatility and improve fragmentation analysis. mdpi.com

Interactive Data Table: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peak (m/z)
Diethyl (cyanomethyl)phosphonateC₆H₁₂NO₃P177.14 nih.gov177
This compoundC₂H₄NO₃P121.03121

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of diethyl (cyanomethyl)phosphonate would exhibit characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, C-H bonds of the ethyl and methylene groups, and the C≡N (nitrile) group. The strong P=O stretching vibration is typically observed in the region of 1250-1200 cm⁻¹. The P-O-C stretching appears in the 1100-950 cm⁻¹ range. The C≡N stretch is found around 2250 cm⁻¹.

For this compound, the IR spectrum would show significant differences. The most notable feature would be the presence of broad absorption bands in the high-frequency region (typically 3000-2500 cm⁻¹) corresponding to the O-H stretching of the P-OH groups, which are often involved in hydrogen bonding. The P=O stretching vibration would still be present. The characteristic bands for the P-O and O-H groups in phosphonic acids are often observed in the 1200-900 cm⁻¹ region. nih.govresearchgate.net The C≡N stretching vibration would remain around 2250 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupDiethyl (cyanomethyl)phosphonate (Expected Range, cm⁻¹)This compound (Expected Range, cm⁻¹)
P=O Stretch1250-1200 (strong)1250-1200 (strong)
P-O-C Stretch1100-950N/A
P-O-HN/ABroad bands in 1200-900 region nih.govresearchgate.net
O-H StretchN/A3000-2500 (very broad)
C≡N Stretch~2250~2250
C-H Stretch3000-28503000-2850

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Due to the polar nature of phosphonic acids, specific chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phosphonic acids. For polar compounds like this compound, reversed-phase HPLC can be challenging due to poor retention on nonpolar stationary phases. However, methods using polar-embedded or polar-endcapped columns can be effective. sielc.comphenomenex.com Anion-exchange chromatography is also a suitable technique for separating acidic compounds like phosphonic acids. chromforum.org The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724). Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS). For compounds without a strong chromophore, derivatization with a UV-active or fluorescent tag can be employed. amazonaws.com

A common approach for the analysis of related phosphonic acids involves using a reversed-phase anion-exchange column with a mobile phase of acetonitrile and an acidic aqueous buffer, which is compatible with mass spectrometry detection. sielc.com

Gas Chromatography (GC)

Direct analysis of highly polar and non-volatile compounds like phosphonic acids by gas chromatography is generally not feasible. Therefore, a derivatization step is necessary to convert the phosphonic acid into a more volatile derivative. This is often achieved by esterification, for example, by reacting the acid with an alcohol in the presence of a catalyst to form the corresponding phosphonate ester. These esters are more amenable to GC analysis. The use of a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) provides selective and sensitive detection of phosphorus-containing compounds. epa.gov

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory Applications

Specific molecular orbital theory (MOT) analyses, including detailed diagrams of frontier molecular orbitals (HOMO/LUMO) and energy gap calculations for (cyanomethyl)phosphonic acid, are not available in the reviewed literature. General principles of MOT suggest that the electronic properties would be influenced by the interplay between the electron-withdrawing nitrile group and the phosphonic acid moiety, but specific computational results are unpublished.

Density Functional Theory (DFT) Studies on Electronic Structure

Dedicated Density Functional Theory (DFT) studies detailing the electronic structure, electron density distribution, and molecular electrostatic potential maps specifically for this compound have not been identified. While DFT is a common method for studying α-cyanophosphonates in the context of their synthesis or as part of larger molecular systems, a focused analysis of the title compound is not present in the accessible literature.

Characterization of Ligand Properties

While phosphonic acids are widely studied computationally for their properties as ligands, particularly for binding to metal oxides and in the formation of self-assembled monolayers, a specific computational characterization of this compound's ligand properties (e.g., binding energies, coordination modes, and electronic effects upon coordination) is not documented.

Applications in Advanced Chemical Synthesis and Materials Science

Reagents in C-C Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors sigmaaldrich.com. Phosphonates, including derivatives of (cyanomethyl)phosphonic acid, are valuable reagents in this field, primarily through reactions that leverage the reactivity of the carbon atom adjacent to the phosphorus center.

One of the most prominent applications is in the Horner-Wadsworth-Emmons (HWE) reaction. The diethyl ester of this compound, known as diethyl cyanomethylphosphonate (DECP), is a widely used HWE reagent sigmaaldrich.comenamine.net. When treated with a base, DECP forms a stabilized phosphonate (B1237965) carbanion. This nucleophile then reacts with aldehydes and ketones to form α,β-unsaturated nitriles, also known as vinyl cyanides. This reaction is a reliable method for forming a new carbon-carbon double bond.

The general scheme for this transformation is as follows:

Deprotonation: The α-proton of DECP is abstracted by a base (e.g., NaH, K2CO3) to yield a resonance-stabilized carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate.

Elimination: This intermediate undergoes spontaneous elimination of the diethyl phosphate (B84403) group to yield the final α,β-unsaturated nitrile product.

This methodology provides a powerful tool for extending carbon chains and introducing the synthetically versatile nitrile group into a molecule youtube.com. Furthermore, cyanoalkyl radicals, which can be generated from related precursors, can participate in various C-C bond-forming reactions, allowing for the synthesis of diverse, distally functionalized alkyl nitriles researchgate.net.

Table 1: Horner-Wadsworth-Emmons Reaction with Diethyl Cyanomethylphosphonate

Reactant 1 (Carbonyl)ReagentBaseProduct (α,β-Unsaturated Nitrile)
BenzaldehydeDiethyl cyanomethylphosphonateSodium Hydride (NaH)Cinnamonitrile (B126248)
CyclohexanoneDiethyl cyanomethylphosphonatePotassium Carbonate (K2CO3)Cyclohexylideneacetonitrile
AcetoneDiethyl cyanomethylphosphonateSodium Ethoxide (NaOEt)3-Methyl-2-butenenitrile

Synthesis of Complex Organic Scaffolds and Intermediates

The unique structure of this compound derivatives makes them valuable building blocks for more elaborate molecular architectures. They can be incorporated into larger molecules to introduce both the phosphonate and nitrile functionalities, which can then be further manipulated.

For instance, phosphonates can be used in the modular synthesis of vinyl phosphonates through processes like the Heck coupling reaction nih.govnrel.gov. While not directly using this compound, this principle demonstrates how the phosphonate moiety can be integrated into complex scaffolds. A related strategy could involve modifying the cyano group of this compound first, followed by using the phosphonate group in subsequent coupling reactions to build complex organic frameworks. The resulting molecules, containing both phosphonate and other functional groups, serve as critical intermediates for pharmaceuticals, agrochemicals, and materials.

Olefination Processes

As detailed in section 7.1, the primary role of this compound derivatives in olefination is through the Horner-Wadsworth-Emmons (HWE) reaction. Diethyl cyanomethylphosphonate is considered a modified Wittig reagent that facilitates the synthesis of α,β-unsaturated nitriles from carbonyl compounds enamine.net. This reaction is a key method for converting a C=O double bond into a C=C double bond, a fundamental transformation in organic chemistry sigmaaldrich.comresearchgate.net.

The HWE reaction using cyanomethylphosphonate esters offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate byproduct. The stereochemistry of the resulting alkene can often be controlled by the reaction conditions, although it can be variable depending on the substrate enamine.net. This process is a crucial step in the synthesis of many natural products and biologically active molecules where an α,β-unsaturated nitrile moiety is required.

Functionalization of Surfaces and Coordination Chemistry

The phosphonic acid group (-P(O)(OH)₂) is an excellent anchoring group for modifying the surfaces of various materials, particularly metal oxides. nih.govresearchgate.net This is due to the formation of strong, stable bonds between the phosphonic acid and the metal oxide surface. This compound can be used to graft a layer of molecules onto surfaces like titanium dioxide (TiO₂), zinc oxide (ZnO), aluminum oxide (Al₂O₃), and iron oxides (e.g., Fe₃O₄) nih.gov.

The functionalization process typically involves immersing the substrate in a solution of this compound. The phosphonic acid headgroup coordinates to the surface, leaving the cyanomethyl tail group exposed. This exposed nitrile functionality can then be used for further chemical modifications, allowing for the construction of complex surface architectures.

In the realm of coordination chemistry, the phosphonate group acts as an effective ligand for a wide range of metal ions. nih.govresearchgate.netbeilstein-journals.org It can coordinate to metals in a monodentate, bidentate, or tridentate fashion, leading to the formation of metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials. The ability of phosphonic acids to form robust coordination bonds has been applied in the design of materials for catalysis, separation, and medical imaging nih.govresearchgate.netresearchgate.net. The presence of the additional cyano group in this compound offers a secondary coordination site or a reactive handle for post-synthesis modification of these materials.

Table 2: Materials Functionalized with Phosphonic Acids

Substrate MaterialAnchoring GroupResulting Application
Titanium Dioxide (TiO₂)Phosphonic AcidDye-sensitized solar cells, photocatalysis
Iron Oxide (Fe₃O₄)Phosphonic AcidMagnetic resonance imaging contrast agents, separable catalysts
Aluminum Oxide (Al₂O₃)Phosphonic AcidChromatography, corrosion resistance
Zinc Oxide (ZnO)Phosphonic AcidSensors, electronic devices

Development of Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The phosphonic acid group is highly effective at forming strong hydrogen bonds, which can drive the self-assembly of molecules into complex architectures. nih.govbeilstein-journals.org this compound can participate in hydrogen bonding both as a donor (from the P-OH groups) and an acceptor (at the P=O oxygen and the nitrogen of the cyano group).

This property allows for the creation of self-assembling supramolecular structures, such as dimers, chains, and networks. nih.gov Research on related vinyl phosphonates has shown they can form supramolecular dimers and polymers when co-assembled with macrocyclic hosts like cyanostars. nih.govnrel.gov These assemblies are held together by a combination of hydrogen bonding and host-guest interactions. The ability to form such ordered structures is crucial for the development of "smart" materials, gels, and systems for molecular recognition nih.gov.

Catalytic Applications in Organic Transformations

This compound and its derivatives can be employed in catalysis in several ways. Firstly, the inherent acidity of the phosphonic acid group allows it to function as a Brønsted acid catalyst for certain organic reactions nih.gov.

Secondly, as mentioned in section 7.4, phosphonates can be used as ligands to create metal-based catalysts. By coordinating with a catalytically active metal center, the phosphonate ligand can influence the catalyst's activity, selectivity, and stability. Metal phosphonate materials can be designed as heterogeneous catalysts for a variety of organic transformations, including coupling reactions, oxidations, and reductions scispace.com.

Thirdly, the ability of this compound to anchor to solid supports provides a method for immobilizing homogeneous catalysts. By tethering a catalytic molecule to a surface (like silica (B1680970) or a metal oxide) via a phosphonate linker, a heterogeneous catalyst can be created. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts nih.gov.

Inhibition of Microorganisms in Non-Biological Contexts (e.g., Material Preservation)

Weak organic acids are widely used as preservatives to prevent the spoilage of materials by inhibiting microbial growth. nih.gov The mechanism of inhibition involves the diffusion of the undissociated acid across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This acidification disrupts cellular processes and prevents growth nih.gov.

As a phosphonic acid, this compound is a weak acid and has the potential to act as a microbial inhibitor through this mechanism. In non-biological contexts, such as in paints, coatings, or functional fluids, the inclusion of such a compound could help prevent microbial-induced degradation and corrosion. While specific studies on this compound as a material preservative are not widespread, the chemical principles governing the antimicrobial activity of weak acids suggest its potential utility in this area, contributing to the in-can preservation of various formulations.

Future Research Directions and Current Challenges

Exploration of Unexplored Reactivity and Selectivity

While (cyanomethyl)phosphonic acid and its esters, such as diethyl cyanomethylphosphonate, are recognized as valuable synthetic intermediates, particularly in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated nitriles, their full reactive potential remains to be unlocked. enamine.net Future research is directed towards exploring the unique reactivity conferred by the juxtaposition of the nitrile and phosphonate (B1237965) groups.

Current challenges and research opportunities include:

Selective Transformations: Developing methods to selectively transform the nitrile group (e.g., via hydrolysis, reduction, or cycloaddition) without affecting the phosphonate moiety, and vice versa. The phosphonic acid group is known to be stable under various conditions, but the selective manipulation of the cyano group in its presence is a key area for investigation. nih.govd-nb.info

Tandem Reactions: Designing novel tandem or domino reactions that leverage the dual functionality. For instance, a reaction could be initiated at the active methylene (B1212753) group, followed by an intramolecular cyclization involving the nitrile.

Phospha-Michael Additions: While the addition of phosphites to activated C=C bonds is known, exploring the this compound carbanion as a nucleophile in asymmetric phospha-Michael reactions could provide access to complex, multifunctional phosphonates. mdpi.com

Organocatalysis: Investigating the use of this compound itself or its derivatives as organocatalysts. The acidic nature of the phosphonic acid group combined with the coordinating ability of the nitrile could enable unique catalytic cycles. nih.gov

Research into these areas will expand the synthetic utility of this compound beyond its current applications and introduce new pathways to complex molecular architectures.

Development of Green and Sustainable Synthetic Pathways

The increasing emphasis on green chemistry is driving a shift in how organophosphorus compounds are synthesized. sciencedaily.com Traditional methods often rely on harsh reagents and generate significant waste. A major challenge is the sustainability of phosphorus itself, a critical but finite resource that needs more efficient recycling strategies. sciencedaily.com

Future research in the sustainable synthesis of this compound focuses on several key principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic versions of classical reactions like the Michaelis–Arbuzov reaction. rsc.org

Alternative Solvents and Conditions: Moving away from volatile organic compounds towards greener solvents like water or ionic liquids, or employing solvent-free reaction conditions. researchgate.net

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives. For example, developing efficient catalysts for the direct phosphonylation of substrates that avoid the use of halogenated intermediates. mdpi.com

Renewable Feedstocks: Investigating routes that begin from renewable biomass sources, which is a significant long-term challenge for heteroatom-containing chemicals. bohrium.com

A recent review highlighted that while feasible green chemistry methods for phosphonate synthesis are being developed, significant research is still required for the efficient recovery and recycling of phosphorus. sciencedaily.com

Green Chemistry Approach Objective and Research Direction Potential Impact
Catalysis Develop efficient, recyclable catalysts (e.g., organocatalysts, supported metal catalysts) for C-P bond formation.Reduce waste, lower energy consumption, and avoid stoichiometric reagents.
Alternative Solvents Utilize water, supercritical fluids, or ionic liquids; develop solvent-free protocols.Minimize environmental impact and risks associated with volatile organic compounds.
Phosphorus Recycling Design processes for the recovery and reuse of phosphorus from waste streams.Address the long-term sustainability challenge of phosphorus as a finite resource. sciencedaily.com
Energy Efficiency Employ microwave-assisted or flow chemistry techniques to reduce reaction times and energy input.Improve process efficiency and reduce the carbon footprint of synthesis.

Advancements in Stereoselective Synthesis

The synthesis of chiral phosphonic acids is of paramount importance, as the biological activity of many organophosphorus compounds is highly dependent on their stereochemistry. mdpi.com this compound esters are key precursors for generating chiral α-substituted phosphonates, which are analogues of α-amino acids. researchgate.net

Significant progress has been made in the asymmetric synthesis of derivatives from diethyl cyanomethylphosphonate, primarily through organocatalytic methods. The enantioselective Michael addition of diethyl cyanomethylphosphonate to electrophiles like chalcones has been successfully achieved using bifunctional cinchona-derived organocatalysts. acs.org This reaction provides chiral precursors to valuable α-substituted β-aminophosphonates. acs.org

Future research directions are focused on:

Expanding Catalyst Scope: Developing new and more efficient chiral catalysts, including chiral phosphoric acids and other Brønsted acids, to control the stereochemistry of reactions involving the (cyanomethyl)phosphonate carbanion. mdpi.comsnnu.edu.cnsigmaaldrich.com

Broadening Substrate Compatibility: Extending the existing stereoselective methods to a wider range of electrophiles to generate a more diverse library of chiral phosphonates.

Diastereoselective Reactions: For substrates that already contain a chiral center, developing highly diastereoselective methods to control the formation of a new stereocenter adjacent to the phosphorus atom. nih.gov

Catalytic Asymmetric Phospha-Mannich Reactions: Utilizing this compound esters in three-component Kabachnik-Fields or Phospha-Mannich reactions under chiral catalysis to directly synthesize chiral α-aminophosphonates. mdpi.com

Asymmetric Method Catalyst/Reagent Type Target Chiral Product Typical Enantio-/Diastereoselectivity
Phospha-Michael Addition Chiral Thioureas, Cinchona Alkaloidsα-Substituted β-Aminophosphonate PrecursorsGood to excellent enantioselectivity (e.g., up to 92% ee) mdpi.comacs.org
Phospha-Mannich Reaction Chiral Phosphoric Acids, Pyrrolidine-based Catalystsα-AminophosphonatesGood to excellent enantioselectivity (e.g., 73–92% ee) mdpi.com
Addition to Chiral Imines Chiral Auxiliaries (e.g., (S)-α-methylbenzylamine)α-AminophosphonatesModerate to good diastereoselectivity (e.g., up to 83:17 dr) nih.gov
Asymmetric α-Azidation Chiral Auxiliaries (e.g., CAMDOL)α-Azidophosphonates (precursors to α-aminophosphonic acids)Excellent diastereoselectivity (>99:1 dr) researcher.life

Interdisciplinary Applications in Emerging Chemical Fields

The unique properties of the phosphonic acid group—strong acidity, excellent coordination with metal oxides, and structural analogy to phosphates—make it a powerful functional handle for applications beyond traditional organic synthesis. nih.govresearchgate.net this compound, with its additional nitrile functionality, offers a versatile platform for creating advanced materials and functional molecules.

Current challenges and future research are aimed at leveraging this bifunctionality in several emerging areas:

Materials Science: Phosphonic acids are widely used as anchoring groups to functionalize surfaces like silica (B1680970), titania, and zirconia. mdpi.comspecificpolymers.com this compound can be used to graft onto these surfaces, with the nitrile group available for subsequent post-functionalization, creating tailored surfaces for chromatography, sensing, or catalysis. nih.gov It can also serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where the nitrile could modulate the properties of the framework pores. beilstein-journals.org

Polymer Chemistry: Incorporating the this compound moiety into polymer side chains can impart specific properties such as flame retardancy, ion-exchange capabilities, or improved adhesion. mdpi.commdpi.com The nitrile group can be polymerized or modified to create cross-linked or functional polymer networks. rsc.org

Heterogeneous Catalysis: Immobilizing catalytically active species onto solid supports via a phosphonic acid linker is a robust strategy for creating recyclable heterogeneous catalysts. mdpi.com The this compound linker provides a stable connection, and the spacer arm can be tuned to optimize catalyst performance. For example, phosphonic acid-functionalized mesoporous silica has been shown to be an effective and eco-friendly catalyst. researchgate.net

Analytical Chemistry: Molecules bearing phosphonic acid groups are used to prepare solid phases for immobilized metal affinity chromatography (IMAC). nih.gov The specific binding properties of this compound could be exploited for the selective separation of biomolecules or metal ions.

Emerging Field Role of this compound Key Properties Utilized Potential Application Example
Materials Science Surface modifier; Linker in MOFs.Strong binding to metal oxides; dual functionality.Creating functionalized nanoparticles for targeted drug delivery. nih.govresearchgate.net
Polymer Chemistry Functional monomer or side-chain group.Acidity, coordination ability, reactivity of nitrile.Development of ion-exchange resins for water purification. mdpi.com
Heterogeneous Catalysis Anchoring group for immobilizing catalysts.Stable P-C and P-O-Metal bonds.Creating recyclable solid-supported organocatalysts for asymmetric reactions. mdpi.com
Biomaterials Linker for bioconjugation to inorganic substrates.Biocompatibility (as phosphate (B84403) analogue), surface binding.Improving the adhesion of dental materials or coatings on implants. rsc.org

Q & A

Q. What are the established synthetic routes for (cyanomethyl)phosphonic acid and its derivatives?

this compound derivatives are synthesized via modified Mannich reactions or condensation reactions. For example, reacting cyanomethylamine with formaldehyde and phosphorous acid under controlled pH yields bis(2-cyanoethyl) esters of this compound. Post-synthesis purification involves chromatography (e.g., cellulose columns with ethyl acetate eluent) and vacuum distillation to isolate viscous oil products. Analytical validation includes elemental analysis (C, H, N, P) and spectroscopic techniques (NMR, IR) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Elemental Analysis : Quantifying C, H, N, and P to confirm stoichiometry.
  • Chromatography : TLC or HPLC to assess purity.
  • Spectroscopy : 31^{31}P NMR to verify phosphonic acid moiety integrity (δ ~10–30 ppm for phosphonates) and 1^{1}H/13^{13}C NMR to confirm cyanomethyl group presence .
  • Mass Spectrometry : High-resolution MS for molecular ion validation .

Q. What are the primary industrial and biomedical applications of phosphonic acid derivatives?

While avoiding commercial focus, phosphonic acids are studied for:

  • Coordination Chemistry : Building metal-organic frameworks (MOFs) via interactions with Cu2+^{2+} or lanthanides, useful in catalysis or luminescence .
  • Biomedical Pro-Drugs : Phosphonate esters hydrolyze in vivo to release bioactive phosphonic acids, e.g., antiviral agents targeting viral polymerases .

Advanced Research Questions

Q. How can contradictory analytical results for phosphonic acid residues be resolved?

Discrepancies arise from varying reporting limits (RLs; 0.01–0.2 mg/kg) and conversion factors (e.g., phosphonic acid to fosetyl equivalents: 0.1 mg/kg H3_3PO3_3 = 0.13 mg/kg fosetyl). To mitigate:

  • Use isotopic labeling (e.g., 18^{18}O-tracers) to distinguish endogenous vs. exogenous sources .
  • Apply degradation studies : Compare UV/biological degradation rates to identify contamination timelines .

Q. What experimental designs address phosphonic acid’s dual role as a contaminant and functional agent in organic systems?

  • Controlled Field Trials : Compare phosphonic acid levels in crops treated with authorized vs. unauthorized fertilizers.
  • Soil Microbiome Analysis : Metagenomic profiling to track microbial pathways (e.g., C-P lyase activity) contributing to endogenous phosphonic acid .
  • Longitudinal Sampling : Monitor perennial plants for residue accumulation over years .

Q. How do coordination properties of this compound enhance material science applications?

The cyanomethyl group introduces steric and electronic effects:

  • MOF Design : Cyanomethyl’s electron-withdrawing nature stabilizes metal-phosphonate bonds (e.g., Cu2+^{2+} complexes for proton conduction ).
  • Functional Hybrids : Incorporate into layered double hydroxides (LDH) for controlled release of agrochemicals .

Q. What methodologies validate phosphonic acid’s role in antiviral mechanisms?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against viral targets (e.g., HIV reverse transcriptase).
  • Cellular Uptake Studies : Fluorescently tagged derivatives track intracellular penetration .
  • Metabolic Profiling : LC-MS/MS to quantify hydrolysis of pro-drug esters to active phosphonic acids .

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